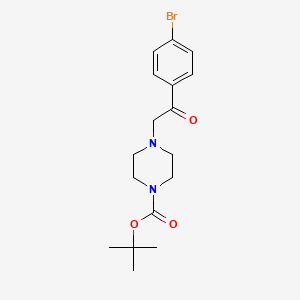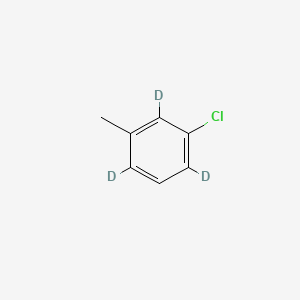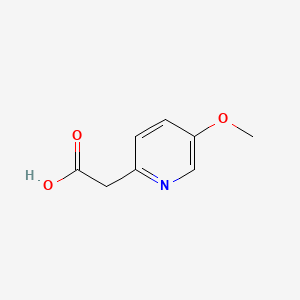
2-(5-Methoxypyridin-2-yl)acetic acid
Vue d'ensemble
Description
2-(5-Methoxypyridin-2-yl)acetic acid (2-MPA) is a pyridin-2-yl acetic acid derivative that has been used in scientific research and experiments for a variety of purposes. 2-MPA is a versatile compound that can be used in a range of applications, including biochemical and physiological studies, chemical synthesis, and drug design.
Applications De Recherche Scientifique
Pharmacological and Industrial Importance of Methoxy Group-containing Compounds : Methoxy groups in compounds such as syringic acid (SA) have shown a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases (CVDs), and cancer. These compounds possess antioxidant, antimicrobial, anti-inflammatory, neuroprotective, and hepatoprotective activities. Their strong antioxidant activity may confer beneficial effects for human health. Besides biomedical applications, compounds with methoxy groups have greater industrial applications in bioremediation, photocatalytic ozonation, and enzyme-based catalysis (Cheemanapalli et al., 2018).
Biosynthesis and Metabolism in Plants : The presence of methoxypyrazines, which include methoxy groups, contributes to the herbaceous, green, vegetal sensory attributes in certain wine varieties. Research into these compounds has focused on their discovery, biosynthesis, accumulation, and metabolism within plants, underscoring the significance of methoxy groups in agricultural and food chemistry contexts (Lei et al., 2018).
Pervaporation Separation of Water–Acetic Acid Mixtures : In industrial applications, acetic acid separation from aqueous streams is challenging due to close relative volatility with water. Pervaporation, a membrane-based separation process, has been highlighted as an economically and environmentally clean technique to address this challenge, indicating the relevance of acetic acid (and by extension, related acetic acid derivatives) in industrial separation processes (Aminabhavi & Toti, 2003).
Propriétés
IUPAC Name |
2-(5-methoxypyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEKFLLRSSKDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxypyridin-2-yl)acetic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

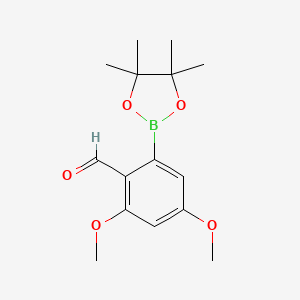
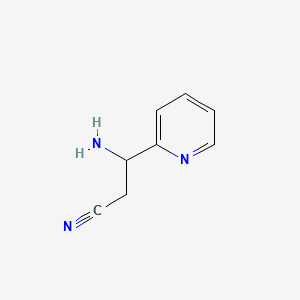

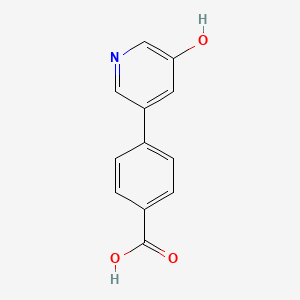
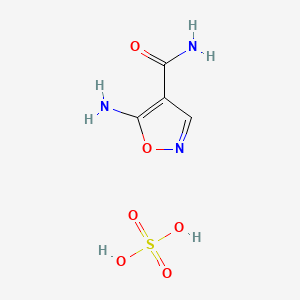
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)
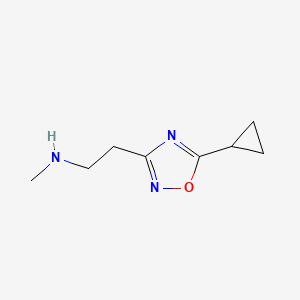



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

